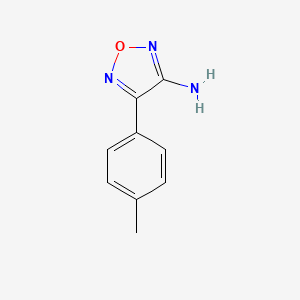

4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine

Description

Significance of Five-Membered Heterocyclic Ring Systems in Medicinal and Materials Science

Five-membered heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within a five-atom ring, are fundamental scaffolds in the fields of medicinal chemistry and materials science. wisdomlib.orgnumberanalytics.combritannica.com Their prevalence stems from their diverse physicochemical properties and versatile biological activities. mdpi.comnih.gov In medicinal chemistry, the incorporation of heteroatoms like nitrogen, oxygen, and sulfur into a ring structure enhances polarity and provides sites for hydrogen bonding, which can improve the binding affinity and selectivity of a drug for its biological target. mdpi.comnih.gov

These heterocyclic systems are key structural motifs in numerous clinically effective drugs, offering advantages such as enhanced metabolic stability, improved solubility, and better bioavailability. mdpi.comnih.govfrontiersin.org They can function as pharmacophores (the part of a molecule responsible for its biological activity), linkers to orient other functional groups, or bioisosteres to replace other chemical groups to optimize a compound's drug-like properties. mdpi.comnih.govsci-hub.se Consequently, five-membered heterocycles are integral to the development of new therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. frontiersin.orgnih.govnumberanalytics.com

In the realm of materials science, these heterocycles are crucial for creating novel materials with advanced properties. numberanalytics.com Their unique electronic and photophysical characteristics make them suitable for applications such as organic light-emitting diodes (OLEDs) and conducting polymers. numberanalytics.comchemicalbook.com Furthermore, certain nitrogen-rich heterocyclic rings are foundational components in the development of high-energy density materials. researchgate.net The continuous exploration of five-membered heterocycles remains a vibrant and essential area of research, driving innovation in both human health and materials technology. numberanalytics.commdpi.com

Overview of 1,2,5-Oxadiazoles (Furazans) within the Oxadiazole Isomeric Family

The oxadiazoles (B1248032) are a class of five-membered aromatic heterocycles containing one oxygen atom and two nitrogen atoms. They exist in four isomeric forms, distinguished by the relative positions of the heteroatoms in the ring: 1,2,3-oxadiazole, 1,2,4-oxadiazole (B8745197), 1,3,4-oxadiazole (B1194373), and 1,2,5-oxadiazole. wikipedia.orgresearchgate.net Of these, the 1,2,3-isomer is generally unstable. wikipedia.org The 1,2,4- and 1,3,4-oxadiazole isomers are well-studied and have been extensively incorporated into pharmaceutical drugs. sci-hub.senih.govacs.org

The 1,2,5-oxadiazole isomer, commonly known by its trivial name furazan (B8792606), is a planar, π-excessive heteroaromatic ring. chemicalbook.comwikipedia.org While historically less utilized in drug development compared to its 1,2,4- and 1,3,4-counterparts, the furazan ring possesses a unique set of electronic and physicochemical properties that has garnered significant interest. sci-hub.senih.govnih.gov It has a notable dipole moment and can serve as a bioisostere for nitroaromatic groups, offering similar electron-withdrawing characteristics without the formal charges, which can be advantageous for optimizing a molecule's drug-like properties. sci-hub.sechemicalbook.com The N-oxide derivatives of furazans are known as furoxans, which are recognized for their ability to release nitric oxide (NO) under physiological conditions, a key signaling molecule in various biological processes. researchgate.netresearchgate.net

The synthesis of the furazan ring is typically achieved through methods like the dehydration of α-dioximes or the deoxygenation of furoxans. chemicalbook.comorganic-chemistry.org Research has highlighted the role of furazan derivatives as carbonic anhydrase inhibitors, vasodilating agents, and anticancer compounds. nih.gov In materials science, they have applications in light-emitting devices and as high-energy materials. chemicalbook.comresearchgate.net

| Isomer | Common Name | Key Characteristics | Primary Applications |

|---|---|---|---|

| 1,2,4-Oxadiazole | - | Higher lipophilicity compared to the 1,3,4-isomer. acs.org Used as bioisosteres for esters and amides. acs.org | Widespread use in medicinal chemistry. sci-hub.senih.gov |

| 1,3,4-Oxadiazole | - | Lower lipophilicity, generally better metabolic stability and aqueous solubility than the 1,2,4-isomer. acs.org Known for diverse biological activities. researchgate.netwikipedia.org | Extensively researched in medicinal chemistry for antimicrobial, anti-inflammatory, and anticancer agents. researchgate.netwikipedia.orgnih.gov |

| 1,2,5-Oxadiazole | Furazan | Unique electronic properties; acts as a nitroaromatic bioisostere. sci-hub.se Its N-oxide (furoxan) is an NO-donor. researchgate.net Considered an underprivileged but promising scaffold. nih.gov | Medicinal chemistry (e.g., vasodilators, anticancer) and materials science (high-energy materials, OLEDs). chemicalbook.comnih.gov |

Positioning of 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine as a Key Intermediate and Research Focus

Within the furazan family, This compound emerges as a compound of significant research interest. This molecule features a 1,2,5-oxadiazole ring substituted with two key functional groups: an amine (-NH₂) at the 3-position and a 4-methylphenyl (p-tolyl) group at the 4-position. uni.lu This specific arrangement of functional groups makes it a valuable chemical intermediate for the synthesis of more complex molecules with potential applications in both pharmacology and materials science.

The amine group provides a reactive handle for a wide range of chemical transformations. It can be readily modified to introduce new functionalities, allowing for the construction of diverse molecular libraries for screening purposes. Research on related 3-aminofurazan structures demonstrates their importance as starting materials for compounds with valuable pharmacological activities and as components for energetic materials. mdpi.comrsc.org For instance, the reaction of the amine group is a common strategy to build larger, polycyclic heterocyclic systems. mdpi.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉N₃O | uni.lu |

| Molar Mass | 175.19 g/mol | nih.gov |

| Monoisotopic Mass | 175.07455 Da | uni.lu |

| XlogP (Predicted) | 2.2 | uni.lu |

| InChIKey | VBTZFADUAHZZJW-UHFFFAOYSA-N | uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylphenyl)-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-2-4-7(5-3-6)8-9(10)12-13-11-8/h2-5H,1H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTZFADUAHZZJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NON=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201268663 | |

| Record name | 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201268663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99817-28-4 | |

| Record name | 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99817-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201268663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of the 1,2,5 Oxadiazole Amine Moiety

Chemical Transformations Involving the Exocyclic Amine Group

The exocyclic amine group at the 3-position of the 1,2,5-oxadiazole ring is a key site for chemical modification. Its reactivity is characteristic of primary aromatic amines, allowing for transformations such as acylation. This reaction provides a straightforward method for attaching various substituents to the core structure, enabling the synthesis of a library of amide derivatives.

In one study, 4-(4-methylphenyl)-1,2,5-oxadiazol-3-amine was reacted with 4-trifluoromethylbenzoyl chloride to produce the corresponding benzamide derivative. iiarjournals.org This transformation highlights the nucleophilic character of the exocyclic amine, which readily attacks the electrophilic carbonyl carbon of the acyl chloride. Such acylation reactions are fundamental in medicinal chemistry for exploring structure-activity relationships by introducing diverse functional groups. iiarjournals.orgiiarjournals.org

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| This compound | 4-(Trifluoromethyl)benzoyl chloride | N-(4-(4-Methylphenyl)-1,2,5-oxadiazol-3-yl)-4-(trifluoromethyl)benzamide | Nucleophilic Acyl Substitution |

Strategies for Further Functionalization and Elaboration of the 1,2,5-Oxadiazole Ring System

Beyond modifications of the amine group, the 1,2,5-oxadiazole ring itself can be functionalized, although it is generally considered a stable aromatic system. researchgate.netnih.gov Strategies for its elaboration often involve the introduction of substituents onto the ring during its synthesis or the chemical conversion of pre-existing functional groups. The 1,2,5-oxadiazole ring is a key structural motif in various applications, from pharmaceuticals to energetic materials, driving the development of synthetic methods for its derivatization. researchgate.netnih.govchemicalbook.com

Common approaches to substituted 1,2,5-oxadiazoles include the dehydration of α-dioximes and the deoxygenation of the corresponding N-oxides (furoxans). chemicalbook.com For pre-formed oxadiazole rings, functionalization can be challenging due to the ring's electron-deficient nature. However, certain strategies have proven effective:

Nucleophilic Substitution: The presence of good leaving groups on the oxadiazole ring, such as nitro or arylsulfonyl groups, allows for their displacement by nucleophiles. This provides a pathway to introduce a variety of functional groups. researchgate.net

Condensation Reactions: Functional groups already present on the ring, such as carbonyl or cyano groups, can undergo condensation reactions to build more complex structures. researchgate.net

Ring Transformation: In some cases, the 1,2,5-oxadiazole N-oxide (furoxan) ring can undergo rearrangements, sometimes promoted by Lewis acids, to form the corresponding 1,2,5-oxadiazole (furazan) with altered substitution patterns. researchgate.net

| Strategy | Description | Example Precursor | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Displacement of a leaving group on the ring by a nucleophile. | Nitro- or arylsulfonyl-substituted furazans | researchgate.net |

| Condensation | Reaction of a ring substituent (e.g., carbonyl) with another molecule to form a larger molecule. | Carbonyl- or cyano-substituted furazan (B8792606) derivatives | researchgate.net |

| Ring Synthesis Modification | Building the desired substituted ring from acyclic precursors. | Substituted glyoximes | chemicalbook.com |

| Furoxan Ring Rearrangement | Lewis acid-promoted rearrangement of a 1,2,5-oxadiazole N-oxide to a 1,2,5-oxadiazole. | 4-Aminofuroxanyl-3-carboxamidoxime | researchgate.net |

Investigation of Electron-Withdrawing Effects of the Oxadiazole Ring

The electron-deficient character of the ring can be inferred from its low basicity; the pKa of the parent 1,2,5-oxadiazole is approximately -5.0, indicating it is a very weak base. chemicalbook.com This electron deficiency stabilizes adjacent carbanions and makes attached groups more susceptible to nucleophilic attack. For instance, an electron-withdrawing group attached to a benzoic acid moiety increases its acidity by stabilizing the conjugate base. otterbein.edu Similarly, the oxadiazole ring influences the electronic environment of the phenyl and amine substituents in this compound. Studies on other oxadiazole isomers have shown that the presence of electron-withdrawing groups can be crucial for biological activity and can increase product yields in certain synthetic reactions. otterbein.edunih.gov

The electron-withdrawing effect impacts several aspects of the molecule's chemistry:

Acidity/Basicity of Substituents: It decreases the basicity of the exocyclic amine group compared to an aniline derivative.

Reactivity: It activates the attached phenyl ring towards nucleophilic aromatic substitution, although this is generally a difficult reaction.

Biological Activity: The electronic properties imparted by the oxadiazole ring are often key to the molecule's interaction with biological targets. nih.govnih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for 1,2,5 Oxadiazole Systems

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a newly synthesized compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine, the molecular formula is C₉H₉N₃O. HRMS analysis would be expected to show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₉H₁₀N₃O⁺. This experimental value would then be compared to the theoretical mass to confirm the formula. This technique was used to establish the structure of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine and other oxadiazole derivatives, confirming their successful synthesis.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₉N₃O |

| Nominal Mass | 175 |

| Monoisotopic Mass | 175.0746 g/mol |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound would be expected to display several characteristic absorption bands:

N-H Stretching: The amino group will show one or two sharp peaks (symmetric and asymmetric stretching) in the region of 3200-3450 cm⁻¹. The presence of these bands is strong evidence for the -NH₂ group. For a related amino-oxadiazole, characteristic bands for the NH₂ group were observed at 3409, 3328, 3255, and 3211 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the oxadiazole ring and the C=C bonds of the phenyl ring are expected in the 1450-1650 cm⁻¹ region.

N-O Stretching: The N-O bond vibration of the oxadiazole ring typically gives a signal in the fingerprint region, often around 1000-1200 cm⁻¹.

Vibrational assignments for the parent 1,2,5-oxadiazole have been established, providing a foundational reference for interpreting the spectra of its derivatives.

Table 4: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3200 - 3450 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Methyl (-CH₃) | C-H Stretch | 2850 - 2980 |

| C=N / C=C | Ring Stretch | 1450 - 1650 |

X-ray Diffraction (XRD) for Solid-State Structural Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, XRD analysis would provide precise measurements of bond lengths, bond angles, and torsional angles.

This technique would confirm the planarity of the 1,2,5-oxadiazole ring and determine the dihedral angle between the oxadiazole and phenyl rings. Furthermore, XRD reveals intermolecular interactions in the crystal lattice, such as hydrogen bonds involving the amino group, which are crucial for understanding the solid-state packing and physical properties of the compound. The crystal structure of a related compound, 4,4'-(1,2,5-oxadiazole-3,4-diyl)bis(1,2,5-oxadiazol-3-amine), showed that one of the amino H atoms forms an intramolecular N—H⋯N hydrogen bond, while another links adjacent molecules into a chain. Such detailed structural insights are unique to XRD analysis.

Chromatographic Methods for Purification and Purity Assessment

The isolation and purification of 1,2,5-oxadiazole derivatives, including this compound, are critical steps following synthesis to ensure the removal of unreacted starting materials, reagents, and byproducts. Chromatographic techniques are indispensable for this purpose, leveraging the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation. The selection of the appropriate chromatographic method and conditions is determined by the polarity, solubility, and stability of the target compound and its impurities. For aromatic oxadiazoles (B1248032), a combination of thin-layer, column, and high-performance liquid chromatography is typically employed to monitor reaction progress, purify intermediates and final products, and ultimately confirm the purity of the synthesized compound. mdpi.comnih.gov

Thin-Layer Chromatography (TLC) is a rapid, qualitative, and cost-effective analytical technique used extensively to monitor the progress of chemical reactions. mdpi.com In the synthesis of this compound, TLC allows for the real-time tracking of the consumption of starting materials and the formation of the product.

The stationary phase is typically a pre-coated plate of silica (B1680970) gel 60 F-254. mdpi.com A small spot of the reaction mixture is applied to the baseline of the plate, which is then developed in a sealed chamber containing a suitable mobile phase (eluent). The choice of eluent is crucial for achieving good separation. For compounds of intermediate polarity like many oxadiazole derivatives, mixtures of a non-polar solvent (e.g., hexanes, cyclohexane) and a more polar solvent (e.g., ethyl acetate (B1210297), dichloromethane) are common. iiarjournals.orgnih.gov

After development, the separated spots are visualized. Since many 1,2,5-oxadiazole derivatives contain aromatic rings, they are often UV-active and can be observed under a UV lamp at 254 nm. mdpi.com Alternatively, staining with agents like potassium permanganate (B83412) or iodine can be used for visualization. mdpi.com The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, helps in identifying the product relative to the starting materials. A completed reaction is typically indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product.

Table 1: Illustrative TLC Monitoring for Synthesis of this compound

| Compound | Typical Eluent System (Hexane:Ethyl Acetate) | Typical Rf Value | Visualization Method |

| Starting Material (e.g., Amidoxime) | 70:30 | 0.2 | UV (254 nm), KMnO₄ |

| Product (this compound) | 70:30 | 0.5 | UV (254 nm) |

| Non-polar byproduct | 70:30 | 0.8 | UV (254 nm) |

| Note: Rf values are illustrative and depend on exact TLC plate, eluent composition, and laboratory conditions. |

Following the successful completion of a reaction as monitored by TLC, flash column chromatography is the standard method for purifying the crude product on a preparative scale. orgsyn.org This technique utilizes a glass column packed with a solid adsorbent, most commonly silica gel (40-63 µm particle size), through which the crude material is passed using a liquid mobile phase propelled by positive pressure. orgsyn.org

The crude mixture, often pre-adsorbed onto a small amount of silica gel or Celite, is loaded onto the top of the packed column. orgsyn.org The choice of eluent, or mobile phase, is guided by the TLC analysis. An eluent system that provides a good separation and an Rf value of approximately 0.3-0.4 for the target compound is generally considered optimal. For 1,2,5-oxadiazole derivatives, typical eluent systems include gradients of ethyl acetate in hexane (B92381) or cyclohexane, or methanol (B129727) in dichloromethane (B109758) for more polar compounds. mdpi.comiiarjournals.orgnih.gov

The eluent is forced through the column, and fractions are collected sequentially. TLC is then used to analyze the collected fractions to identify those containing the pure desired product. These fractions are combined, and the solvent is removed under reduced pressure to yield the purified this compound. iiarjournals.orgorgsyn.org

Table 2: Example Flash Chromatography Purification Parameters

| Parameter | Description |

| Stationary Phase | Silica Gel (Kieselgel 40, 0.040–0.063 mm) mdpi.com |

| Eluent System | Hexane/Ethyl Acetate (e.g., starting with 90:10, gradient to 70:30) iiarjournals.orgnih.gov |

| Loading Method | Dry loading (pre-adsorption on silica) |

| Fraction Analysis | TLC with UV visualization (254 nm) |

| Typical Recovery | 60-95% (dependent on reaction purity) nih.govorgsyn.org |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of the final compound with high resolution and sensitivity. It can also be scaled for preparative purification of small quantities. sielc.com For assessing the purity of this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. sielc.com

In RP-HPLC, the stationary phase is non-polar (e.g., a C18-bonded silica column), and the mobile phase is polar. The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. sielc.com A small amount of an acid modifier, like formic acid or phosphoric acid, is often added to the mobile phase to ensure that amine functional groups are protonated, leading to sharper peaks and improved peak shape. sielc.com

The purified compound is dissolved in a suitable solvent and injected into the HPLC system. The components are separated based on their hydrophobicity, with more polar compounds eluting earlier and less polar compounds being retained longer on the column. A detector, most commonly a UV-Vis detector set at a wavelength where the analyte absorbs strongly, measures the concentration of the compound as it elutes. The output is a chromatogram, where purity is assessed by the area percentage of the main product peak relative to the total area of all peaks. For high-purity samples, the product peak should account for >95% of the total peak area.

Table 3: Typical RP-HPLC Conditions for Purity Analysis

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid sielc.com |

| Gradient | e.g., 10% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Result | Single major peak with a specific retention time |

Computational and Theoretical Investigations of 4 4 Methylphenyl 1,2,5 Oxadiazol 3 Amine and Analogues

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 1,2,5-oxadiazole derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G**, are employed to optimize molecular geometries and determine electronic properties. espublisher.com These studies are fundamental in predicting the stability and reactivity of compounds like 4-(4-methylphenyl)-1,2,5-oxadiazol-3-amine.

Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net For oxadiazole-based dyes, DFT has been used to study electronic structures and predict their efficacy as photosensitizers. amanote.com In the context of drug design, DFT calculations help in understanding the electron-donating and electron-accepting capabilities of a molecule, which are crucial for its interaction with biological targets. mdpi.com For instance, the analysis of 1,3,4-oxadiazole (B1194373) derivatives revealed that compounds with lower HOMO-LUMO gaps were more reactive. mdpi.com Similarly, DFT has been used to analyze the electronic characteristics of 5-arylacetylenyl-1,2,4-oxadiazoles, calculating properties like the global electrophilicity index to understand their reaction mechanisms. beilstein-journals.org

The table below illustrates typical electronic properties calculated using DFT for a class of oxadiazole derivatives, providing a framework for what would be expected for this compound.

| Parameter | Description | Typical Value Range (eV) | Reference |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 | espublisher.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 | espublisher.com |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.38 to 4.01 | espublisher.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.69 to 2.00 | mdpi.com |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.75 to -5.00 | researchgate.net |

Molecular Docking Methodologies for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to understand how a ligand, such as an oxadiazole derivative, might interact with a biological target, typically a protein or enzyme. nih.govnih.gov This method helps in elucidating the binding mode and affinity of the ligand, providing insights that guide the development of more potent and selective inhibitors. nih.govnih.gov

For various oxadiazole analogues, docking studies have been successfully employed to predict their binding interactions with enzymes like VEGFR2, EGFR, α-amylase, and α-glucosidase. mdpi.comnih.gov The process involves preparing the protein structure, often obtained from the Protein Data Bank (PDB), and then docking the ligand into the active site. The output includes binding energies and the specific amino acid residues involved in interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. nih.govnih.gov For example, in a study of 1,3,4-oxadiazole derivatives targeting VEGFR2, docking results revealed that potent inhibitors formed multiple interactions, including hydrogen bonds with residues like ASP1046 and pi-alkyl interactions with Val899 and Ala866. mdpi.com

When the experimental 3D structure of a target protein is not available, homology modeling can be used to construct a theoretical model. This technique relies on the amino acid sequence of the target protein and its similarity to one or more proteins with known structures (templates). The quality of the resulting model is highly dependent on the sequence identity between the target and the template. For oxadiazole-based drug design, if the target enzyme's crystal structure is unknown, a homology model of its active site can be generated. This model then serves as the receptor for molecular docking studies, enabling structure-based design efforts to proceed. This approach is a cornerstone of modern medicinal chemistry, bridging the gap when experimental structural data is lacking. nih.gov

The specific binding conformation of a ligand within an enzyme's active site is crucial for its inhibitory activity. Molecular docking studies provide detailed visualization of these conformations. For instance, docking of novel 1,3,4-oxadiazole derivatives into the active site of α-amylase showed that the nitrogen of the oxadiazole ring formed conventional hydrogen bonds with amino acid residues like HIS A:305, while aromatic rings were stabilized by pi-pi stacking with residues such as TRP A:59. nih.gov In another study targeting tyrosine kinase, the trifluoromethyl moiety of an oxazole-linked oxadiazole derivative was found to interact with the target enzyme through hydrogen bond formation. nih.gov These detailed interaction maps are invaluable for understanding the structure-activity relationships (SAR) and for optimizing the ligand's structure to enhance binding affinity and selectivity. mdpi.comnih.gov

The following table summarizes representative binding interactions for oxadiazole derivatives with different enzyme targets, as identified through molecular docking.

| Ligand | Target Enzyme | Key Interacting Residues | Type of Interaction | Binding Energy (kcal/mol) | Reference |

| Oxadiazole Derivative 7j | VEGFR2 | ASP1046, Glu885, Lys868, Val899 | Hydrogen Bond, Pi-Anion, Pi-Alkyl | -11.69 | mdpi.com |

| Oxadiazole Derivative 5g | α-Amylase | HIS A:305, HIS A:299, ARG A:195 | Hydrogen Bond, Pi-Pi Stacking | -6.6 | nih.gov |

| Oxadiazole Derivative 5a | α-Glucosidase | GLN A:317, ALA A:320, ARG A:362 | Hydrogen Bond, Pi-Cation | -9.7 | nih.gov |

| Oxazole-Oxadiazole Analog 6 | Tyrosine Kinase | Not specified | Hydrogen Bond | Not specified | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization and Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. youtube.com This method is used to predict the activity of new, unsynthesized compounds, thereby guiding the design and optimization of more effective molecules. youtube.comnih.gov In a typical QSAR study, molecular descriptors (physicochemical, electronic, and steric properties) are calculated for a set of molecules with known activities. nih.gov Statistical methods are then used to build a model that correlates these descriptors with the observed activity.

For oxadiazole derivatives, 2D and 3D-QSAR models have been developed to understand the structural requirements for various biological activities. nih.gov The reliability of a QSAR model is assessed by statistical parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the external validation coefficient (R²_pred). nih.gov A robust QSAR model can highlight which molecular properties are most influential for the desired activity. For example, a QSAR study on thiazolidine-4-one derivatives showed that high polarizability, electronegativity, and surface area contributions were positively correlated with antitubercular activity. nih.gov Such insights are directly applicable to the optimization of related heterocyclic scaffolds like this compound.

| QSAR Model Parameter | Description | Acceptable Value |

| R² | Coefficient of determination (goodness of fit) | > 0.6 |

| q² (or R²cv) | Cross-validated correlation coefficient (internal predictive ability) | > 0.5 |

| R²_pred (or q²_ext) | Predictive R² for the external test set (external predictive ability) | > 0.5 |

Conformational Analysis and Energy Landscape Exploration

Computational methods can be used to explore the potential energy surface of a molecule, identifying low-energy conformers and the energy barriers between them. For example, a study on a related 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine crystal structure revealed a dihedral angle of 26.37° between the phenyl and oxadiazole rings. researchgate.net Conformational analysis can also explain the formation of specific isomers in chemical reactions, as seen in studies of 1,2,4-oxadiazoles where the E isomer was found to be thermodynamically more stable than the Z isomer. nih.gov

Intermolecular Interaction Analysis using Hirshfeld Surface and Energy Frameworks

For various oxadiazole and related heterocyclic structures, Hirshfeld analysis has revealed the importance of specific interactions. nih.goviucr.org Commonly observed interactions include H···H, C-H···π, H···N/N···H, and H···O/O···H contacts. nih.govresearchgate.net For example, in the crystal structure of 2-(benzylsulfanyl)-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole, H···H contacts accounted for the largest contribution (47.8%) to the Hirshfeld surface, followed by H···C/C···H (20.5%) and H···N/N···H (12.4%) interactions. nih.gov This information is critical for understanding crystal engineering principles and the solid-state properties of materials.

The table below shows a breakdown of intermolecular contacts for a representative oxadiazole derivative from Hirshfeld surface analysis.

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) | Reference |

| H···H | 47.8 | nih.gov |

| H···C/C···H | 20.5 | nih.gov |

| H···N/N···H | 12.4 | nih.gov |

| H···S/S···H | 7.2 | nih.gov |

| C···C | 4.1 | nih.gov |

| H···O/O···H | 3.5 | nih.gov |

Mechanistic and Exploratory Research on the 1,2,5 Oxadiazole Core in Chemical Biology and Materials Science

Design and Investigation of 1,2,5-Oxadiazole Derivatives as Enzyme Modulators

The 1,2,5-oxadiazole scaffold is a key component in the design of various enzyme modulators, demonstrating significant potential in therapeutic applications. researchgate.neteurekaselect.com Its derivatives have been synthesized and evaluated for their ability to inhibit critical enzymes involved in disease pathways, including kinases, topoisomerases, and metabolic enzymes like glycogen (B147801) phosphorylase.

Derivatives of 1,2,5-oxadiazol-3-amine (B3056651) are recognized as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. The 4-amino-1,2,5-oxadiazol-3-yl moiety, in particular, has been incorporated into novel pan-AKT kinase inhibitors. One such compound, GSK690693, is an ATP-competitive inhibitor with IC₅₀ values of 2, 13, and 9 nM against AKT1, 2, and 3, respectively.

A key focus of research has been on achieving selectivity to minimize off-target effects. For instance, derivatives based on the 4-(benzimidazol-2-yl)-1,2,5-oxadiazol-3-ylamine scaffold have been optimized as highly potent inhibitors of p70S6 kinase (p70S6K). iiarjournals.org Through structure-based design, compounds with nanomolar potency (Kᵢ <1nM) against p70S6K were developed, which also exhibited significant selectivity over other related kinases. iiarjournals.org This highlights the tunability of the oxadiazole scaffold for achieving desired inhibitory profiles against specific kinase targets. iiarjournals.org

Table 1: Selectivity Profile of a 4-(Benzimidazol-2-yl)-1,2,5-oxadiazol-3-ylamine Derivative

| Kinase Target | Selectivity (Fold-Increase over Target) | Reference |

|---|---|---|

| p70S6K | - | iiarjournals.org |

| PKA | >100-fold | iiarjournals.org |

| ROCK | >100-fold | iiarjournals.org |

This table illustrates the selectivity of optimized benzimidazole-substituted 1,2,5-oxadiazol-3-amine compounds against a panel of related kinases.

Topoisomerases are vital enzymes that manage the topology of DNA during cellular processes, making them established targets for anticancer drugs. Research has shown that the 1,2,5-oxadiazole scaffold can be utilized to develop inhibitors of these enzymes. iiarjournals.orgiiarjournals.org Studies on libraries of 1,2,5-oxadiazole derivatives have demonstrated inhibitory effects on the catalytic activity of both topoisomerase I and topoisomerase II. iiarjournals.orgunimi.it

For example, certain amide derivatives of 4-phenyl-1,2,5-oxadiazol-3-amine (B78485) were found to completely inhibit the relaxation activity of topoisomerase II at a concentration of 100 μM. unimi.it While the direct correlation with cytotoxicity is still under investigation, these findings suggest that a properly modified 1,2,5-oxadiazole scaffold is a promising candidate for the development of new anti-topoisomerase agents. iiarjournals.org Molecular docking studies have supported these experimental results, providing evidence of the interactions between representative derivatives and topoisomerase I. iiarjournals.org

Table 2: Topoisomerase Inhibition by 1,2,5-Oxadiazole Derivatives

| Compound Type | Target Enzyme | Activity | Reference |

|---|---|---|---|

| Substituted 1,2,5-Oxadiazoles | Topoisomerase I | Exhibited inhibitory effects | iiarjournals.org |

This table summarizes findings on the inhibitory potential of 1,2,5-oxadiazole derivatives against topoisomerase enzymes.

Glycogen phosphorylase (GP) is a critical enzyme in glucose homeostasis, and its inhibition is a therapeutic strategy for managing type 2 diabetes. mdpi.comscispace.com While much of the research has focused on 1,3,4- and 1,2,4-oxadiazole (B8745197) isomers, the findings provide valuable insights into the potential of the oxadiazole core, including the 1,2,5-isomer, for GP inhibition. Studies have revealed that 2-(β-D-glucopyranosylamino)-5-substituted-1,3,4-oxadiazoles can act as inhibitors of rabbit muscle glycogen phosphorylase b (RMGPb) in the low micromolar range. nih.gov

Notably, a derivative, 2-(β-D-glucopyranosylamino)-5-(4-methylphenyl)-1,3,4-oxadiazole, demonstrated an inhibitory constant (Kᵢ) of 12 μM. nih.gov Structure-activity relationship studies on isomeric oxadiazoles (B1248032) highlighted that the substitution pattern is crucial for activity. researchgate.net For instance, 5-β-D-glucopyranosyl-3-(4-methylphenyl)-1,2,4-oxadiazole was identified as a potent inhibitor with a Kᵢ of 8.8 μM, indicating that the core structure is amenable to optimization for potent GP inhibition. researchgate.net

Table 3: Glycogen Phosphorylase Inhibition by Oxadiazole Derivatives

| Compound | Isomer | Kᵢ (μM) | Reference |

|---|---|---|---|

| 2-(β-D-glucopyranosylamino)-5-(4-methylphenyl)-1,3,4-oxadiazole | 1,3,4-Oxadiazole (B1194373) | 12 | nih.gov |

This table presents the inhibitory constants of methylphenyl-substituted oxadiazole derivatives against rabbit muscle glycogen phosphorylase b.

Exploration of Nitric Oxide Donor Properties in Furoxan Derivatives

Furoxans, which are 1,2,5-oxadiazole-2-oxides, are a well-established class of nitric oxide (NO) donors. nih.govresearchgate.netmdpi.com They release NO, a critical signaling molecule involved in various physiological processes like vasodilation, primarily through a reaction with thiol-containing molecules such as glutathione (B108866) or cysteine. nih.govrsc.orgnih.gov This thiol-dependent bioactivation is the most commonly accepted mechanism for their activity. nih.gov The reactivity of the furoxan ring and the rate of NO release can be modulated by the nature of the substituents on the ring, allowing for the fine-tuning of their biological effects. nih.govnih.gov This property has led to the design of hybrid molecules where the furoxan moiety is linked to other pharmacophores to create drugs with dual activities, such as NO-donor β2-agonists. nih.gov While the furazan (B8792606) (1,2,5-oxadiazole) core itself is generally devoid of NO-releasing properties, its N-oxide counterpart, the furoxan, is a key platform for developing therapeutic NO-releasing agents. nih.gov

General Structure-Activity Relationship (SAR) Studies for Biological Response Elucidation and Optimization

Structure-activity relationship (SAR) studies are fundamental to optimizing the biological activity of the 1,2,5-oxadiazole scaffold. researchgate.net Research across various therapeutic areas has demonstrated that the biological response of these derivatives is highly dependent on the substitution pattern around the heterocyclic ring. nih.govmdpi.com For example, in the development of antiplasmodial agents, the nature of the substituent on the 4-aryl moiety of the 1,2,5-oxadiazole core significantly influences both activity and selectivity. mdpi.com Specifically, N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide was identified as a highly potent and selective compound, underscoring the positive impact of 3,4-dialkoxyphenyl substitution. mdpi.com Similarly, in the design of antibiotics targeting methicillin-resistant S. aureus (MRSA), extensive evaluation of 1,2,4-oxadiazole derivatives revealed specific substitutions that led to potent, bactericidal, and orally bioavailable compounds. nih.gov These studies collectively show that systematic modification of the substituents on the oxadiazole ring is a critical strategy for elucidating and optimizing the desired biological effects. nih.gov

The 1,2,5-Oxadiazole Scaffold in Organic Optoelectronic Device Development

While the isomeric 1,3,4-oxadiazoles are more widely recognized and extensively studied as electron-transporting materials in organic light-emitting diodes (OLEDs) due to their high electron affinity and thermal stability, the 1,2,5-oxadiazole scaffold also possesses relevant properties for optoelectronic applications. researchgate.netrsc.org The fluorogenic nature of 1,2,5-oxadiazole derivatives is well-known, and they have found use in light-emitting devices. chemicalbook.com These compounds can emit fluorescence ranging from orange to red in both solution and solid states. chemicalbook.com Although less common than their 1,3,4-isomers in the context of OLEDs, the inherent luminescent properties of the 1,2,5-oxadiazole core suggest its potential as a building block for functional materials in the field of organic optoelectronics.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine |

| GSK690693 (4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol) |

| 4-(Benzimidazol-2-yl)-1,2,5-oxadiazol-3-ylamine |

| 2-(β-D-glucopyranosylamino)-5-(4-methylphenyl)-1,3,4-oxadiazole |

| 5-β-D-glucopyranosyl-3-(4-methylphenyl)-1,2,4-oxadiazole |

| N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide |

| Furoxan (1,2,5-oxadiazole-2-oxide) |

Evaluation as Electron-Transporting Materials

The 1,2,5-oxadiazole moiety is recognized for its electron-deficient nature, a key characteristic for materials intended for electron transport layers (ETLs) in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs). This electron deficiency arises from the presence of two electronegative nitrogen atoms and one oxygen atom in the five-membered ring. dtic.mil This structure facilitates the acceptance and transport of electrons.

To quantitatively assess its electron-transporting capabilities, experimental determination of its electron mobility using techniques such as the time-of-flight (TOF) method would be necessary. Furthermore, computational studies employing Density Functional Theory (DFT) could predict the reorganization energy associated with electron transfer, another crucial parameter for evaluating electron-transporting materials.

Investigation of Hole-Blocking Material Properties

A material's efficacy as a hole-blocking layer is determined by the energy barrier it presents to the transport of holes from the emissive layer to the electron-transport layer. This is primarily governed by the highest occupied molecular orbital (HOMO) energy level. An effective hole-blocking material should possess a low HOMO level (a high ionization potential) to create a significant energy barrier for holes.

For this compound, specific experimental values for its HOMO energy level are not documented in the available literature. However, theoretical calculations on related heterocyclic compounds can offer an approximation. DFT calculations are a powerful tool for predicting HOMO and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. chemrxiv.orgkpru.ac.thnih.govnih.gov For a precise evaluation, cyclic voltammetry experiments would be required to determine the oxidation potential of the compound, from which the HOMO level can be derived.

The general electron-deficient character of the 1,2,5-oxadiazole ring suggests that its derivatives would likely have relatively low-lying HOMO levels, making them suitable candidates for hole-blocking applications. The combination of the electron-withdrawing oxadiazole ring and the electron-donating amino and methylphenyl groups would result in a complex interplay that defines the final HOMO energy level.

Analysis of Photoluminescence and Electroluminescence Characteristics

The photoluminescence (PL) and electroluminescence (EL) properties of a material are central to its application in light-emitting devices. These properties include the emission wavelength, photoluminescence quantum yield (PLQY), and the material's stability in the excited state.

Specific photoluminescence and electroluminescence data for this compound are not available. The study of related aminofurazans indicates that the emission properties are highly dependent on the nature and position of substituents on the furazan ring. rsc.org The emission color can be tuned by altering the electronic character of these substituents.

To characterize the photophysical properties of this compound, the following experimental investigations would be essential:

UV-Vis Absorption and Photoluminescence Spectroscopy: To determine the absorption and emission maxima in various solvents and in the solid state.

Photoluminescence Quantum Yield (PLQY) Measurement: To quantify the efficiency of the light emission process.

Time-Resolved Photoluminescence Spectroscopy: To measure the excited-state lifetime.

For electroluminescence analysis, the compound would need to be incorporated into an OLED device structure. The resulting device's EL spectrum, current-voltage-luminance (J-V-L) characteristics, and external quantum efficiency (EQE) would provide a comprehensive understanding of its performance as an emissive or transport material in an electroluminescent device. Computational modeling could also be employed to predict the transition energies and oscillator strengths, offering theoretical insight into the expected emission wavelengths. mdpi.comrsc.org

Emerging Research Directions and Future Prospects for 4 4 Methylphenyl 1,2,5 Oxadiazol 3 Amine Chemistry

Innovations in Targeted Synthetic Strategies and Cascade Reactions

The synthesis of functionalized oxadiazoles (B1248032) is moving beyond traditional multi-step procedures towards more efficient and targeted strategies. For 3-amino-oxadiazole derivatives like 4-(4-methylphenyl)-1,2,5-oxadiazol-3-amine, future synthetic efforts will likely focus on novel oxidative cyclization techniques and cascade reactions that improve atom economy and reduce reaction times.

Recent advancements in the synthesis of related 3-amino-1,2,4-oxadiazoles have showcased the use of phenyliododiacetate (PIDA) as a mild and efficient oxidant for intramolecular cyclization of N-acylguanidines. rsc.orgrsc.org This method is notable for its operational simplicity and tolerance of various functional groups, providing a potential pathway for synthesizing a library of 3-amino-oxadiazole analogues with high yields. rsc.orgrsc.org Mechanistic studies suggest the reaction proceeds through an N-iodination intermediate without involving a radical mechanism. rsc.org

Furthermore, the development of one-pot cascade reactions represents a significant leap forward. Photoredox-mediated cascade cyclization of acylhydrazones has been shown to produce 1,3,4-oxadiazoles efficiently, using light and a catalyst to drive the reaction with hydrogen gas as the only byproduct. organic-chemistry.org Microwave-assisted organic synthesis (MAOS) is another key area of innovation, enabling the rapid and chemoselective synthesis of oxadiazoles from heteroaryl carbonitriles and benzohydrazides, often without the need for metals or external oxidants. mdpi.comacs.org Such methodologies could be adapted for the synthesis of 1,2,5-oxadiazole systems, potentially starting from precursors like 1,2,5-oxadiazole-3,4-diamine. mdpi.com These innovative strategies promise to make complex derivatives of this compound more accessible for further research.

Advanced Computational Design of Novel Oxadiazole-Based Scaffolds with Predicted Functionality

The integration of advanced computational tools is revolutionizing the design of new molecules. For oxadiazole chemistry, methods like computer-aided drug design (CADD), density functional theory (DFT), and molecular docking are becoming indispensable for predicting the functionality of novel scaffolds before their synthesis. semanticscholar.org

In the context of medicinal chemistry, molecular docking and CADD workflows are used to design oxadiazole derivatives that can selectively interact with specific biological targets. semanticscholar.orgmdpi.com For instance, researchers have used in-silico screening to identify furan-1,3,4-oxadiazole derivatives with high binding affinities for enzymes like human tyrosinase, a key target in treating skin pigmentation disorders. semanticscholar.org Similarly, docking studies have been crucial in evaluating 1,3,4-oxadiazole (B1194373) analogues as inhibitors of monoamine oxidase B (MAO-B) and tubulin, providing insights into their binding modes and structure-activity relationships. nih.govnih.gov These computational approaches accelerate the discovery process, allowing for the pre-selection of scaffolds like this compound with a higher probability of desired biological activity, thereby saving significant time and resources in the lab.

| Oxadiazole Derivative/Scaffold | Computational Method | Predicted/Studied Functionality | Key Finding | Reference |

|---|---|---|---|---|

| 1,2,5-Oxadiazole-based energetic compounds | Density Functional Theory (DFT) | High-energy-density materials | Identified eight promising compounds based on predicted detonation properties and thermal stability. | rsc.org |

| Furan-1,3,4-oxadiazole tethered N-phenylacetamides | Molecular Docking (CADD) | Human tyrosinase (hTYR) inhibitors | Lead compounds showed stronger binding affinities (-11.50 to -13.30 kcal/mol) than the standard inhibitor. | semanticscholar.org |

| 2,5-disubstituted-1,3,4-oxadiazoles | Molecular Docking | MAO-B inhibitors | Docking studies revealed the interaction mechanism between the most potent inhibitor and the MAO-B active site. | nih.gov |

| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues | Molecular Docking | Anticancer (Tubulin inhibitors) | The most active compound showed a strong docking score (-8.030 kcal/mol) within the tubulin-colchicine binding site. | nih.gov |

Broadening the Scope of Chemical Biology Applications through Mechanistic Insights

A deeper understanding of the molecular mechanisms underlying the synthesis and biological activity of oxadiazoles is critical for expanding their applications. Future research on this compound and its derivatives will benefit from detailed mechanistic studies that enable the rational design of molecules with enhanced or entirely new functions.

For example, research into 1,2,5-oxadiazole derivatives as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tumor immunosuppression, was driven by mechanistic insights. nih.gov By understanding the metabolic liabilities of a previous inhibitor, researchers performed structure-based drug design to create new analogues with improved pharmacokinetic profiles, such as a longer half-life and better oral bioavailability. nih.gov This highlights how mechanistic knowledge can directly guide the optimization of drug candidates.

Mechanistic clarity is also vital in synthesis. DFT calculations have been used to elucidate the reaction pathways for the formation of 1,2,4-triazoles versus 1,3,4-oxadiazoles, explaining the observed chemoselectivity based on kinetic and thermodynamic favorability. acs.org Such computational insights into reaction mechanisms allow chemists to better control reaction outcomes to produce the desired isomer. By investigating the electronic structure, reaction intermediates, and transition states relevant to the formation and function of this compound, scientists can unlock new chemical biology applications, from designing more potent enzyme inhibitors to creating novel molecular probes. nih.govresearchgate.net

Challenges and Opportunities in Sustainable Oxadiazole Research and Development

A significant challenge in chemical synthesis is the development of environmentally benign processes. Historically, the synthesis of oxadiazoles has often relied on harsh reagents like phosphorus oxychloride (POCl₃) or strong acids, which generate hazardous waste and are difficult to handle. researchgate.netmdpi.com The future of oxadiazole chemistry, including the production of this compound, hinges on overcoming these challenges through the adoption of green chemistry principles. nih.gov

The opportunity lies in the growing arsenal (B13267) of sustainable synthetic methods. These approaches aim to minimize waste, reduce energy consumption, and utilize safer solvents and catalysts. researchgate.netnih.gov Microwave-assisted synthesis, for instance, dramatically accelerates reactions, leading to higher yields in less time and often under solvent-free conditions. mdpi.comresearchgate.net Other innovative techniques include ultrasound-mediated synthesis and photoredox catalysis using visible light, which offer energy-efficient alternatives to conventional heating. researchgate.netnih.gov

Recently, an electrochemical method for synthesizing 1,3,4-oxadiazole scaffolds was reported as a greener alternative to traditional POCl₃-mediated cyclization. mdpi.com This method was found to be superior in terms of environmental impact and reaction spontaneity. mdpi.com Similarly, mechanochemical synthesis, which involves grinding reagents together in the absence of a solvent, presents another eco-friendly route to oxadiazoles. organic-chemistry.org The primary challenge remains the scalability and broad applicability of these green methods. However, the continued exploration of these sustainable technologies presents a significant opportunity to make the research and development of oxadiazole-based compounds both economically viable and environmentally responsible.

| Synthetic Method | Description | Sustainability Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis (MAOS) | Uses microwave irradiation to heat reactions. | Reduced reaction times, increased yields, less byproduct formation, can be solvent-free. | mdpi.comnih.govresearchgate.net |

| Electrochemical Synthesis | Uses electricity to drive the cyclization reaction. | Avoids hazardous reagents like POCl₃, more environmentally friendly protocol. | mdpi.com |

| Visible Light Photoredox Catalysis | Uses light as an energy source to catalyze reactions. | Energy-efficient, uses sustainable reagents (air, light), mild reaction conditions. | researchgate.net |

| Mechanochemical Synthesis | Reactions are induced by mechanical force (grinding). | Environmentally benign, avoids bulk solvents. | organic-chemistry.org |

| Green Solvents/Catalysts | Employs renewable substrates, non-toxic catalysts, and environmentally safe solvents like water. | Minimizes environmental impact and hazardous waste. | researchgate.net |

Q & A

Basic: What are the established synthetic routes for 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves cyclization of precursors like substituted amidoximes or nitro derivatives under acidic conditions. For example, a protocol analogous to (Jia et al.) uses SnCl₂·2H₂O in acetic acid/acetic anhydride to reduce nitro groups, followed by recrystallization (70% yield, purity >99% via HPLC). Key optimization parameters include:

- Temperature : Maintaining 348 K during reduction prevents byproduct formation.

- Catalyst stoichiometry : Excess SnCl₂ ensures complete nitro group reduction.

- Solvent system : Acetic acid enhances solubility, while ether/ethyl acetate mixtures improve crystallization efficiency.

Elemental analysis (C, H, N) and HPLC are critical for validating purity .

Advanced: How do crystallographic studies resolve structural ambiguities in oxadiazole derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) reveals molecular geometry and intermolecular interactions. For this compound analogs (e.g., ), SC-XRD data show:

- Crystal system : Monoclinic (C2/c) with a = 7.1681 Å, b = 10.8147 Å, c = 12.3448 Å, β = 103.155°.

- Hydrogen bonding : Intramolecular N–H⋯N bonds (2.09 Å) stabilize the oxadiazole core, while intermolecular bonds form chains along the [102] direction .

Researchers should use refinement software (e.g., SHELXL) to model anisotropic displacement parameters and validate hydrogen positions via Fourier difference maps .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR identify aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.3–2.5 ppm).

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 175.191 g/mol for related compounds, per ).

- IR Spectroscopy : Stretching frequencies for N–H (3350–3450 cm⁻¹) and C=N (1600–1650 cm⁻¹) validate functional groups.

Discrepancies between experimental and computational data (e.g., DFT-predicted vs. observed IR peaks) require iterative refinement of computational models .

Advanced: How can researchers address contradictions between computational predictions and experimental data?

Methodological Answer:

- Step 1 : Verify experimental conditions (e.g., solvent effects in NMR, crystal packing in SC-XRD). For example, notes anisotropic displacement parameters affecting bond-length calculations.

- Step 2 : Re-optimize computational models (DFT or MD) using solvent-correction methods (e.g., PCM) or dispersion forces.

- Step 3 : Cross-validate with alternative techniques (e.g., Raman spectroscopy for vibrational modes or XPS for electronic states).

Documentation of convergence criteria (e.g., RMSD <0.01 Å in geometry optimization) is essential .

Advanced: What strategies elucidate the biological mechanism of action for this compound?

Methodological Answer:

- Enzyme assays : Test inhibition of Rho kinase (ROCK) or similar targets using fluorogenic substrates (e.g., ’s protocol for SB-772077-B).

- Molecular docking : Use software like AutoDock Vina to predict binding poses in enzyme active sites, prioritizing residues with hydrogen-bonding capability (e.g., Asn156 in ROCK2).

- Cellular studies : Assess antiproliferative activity via MTT assays (e.g., IC₅₀ values in cancer cell lines, as in ).

Contradictory results (e.g., high in vitro activity vs. low cellular uptake) may require pharmacokinetic profiling (e.g., logP measurements) .

Basic: How is the purity of this compound validated post-synthesis?

Methodological Answer:

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min (analogous to ).

- Elemental Analysis : Match calculated vs. observed C/H/N ratios (e.g., C: 30.51% vs. 30.41%; N: 47.46% vs. 47.58%).

- Melting Point : Sharp melting near 456–457 K indicates homogeneity ().

Impurities (e.g., unreacted nitro precursors) are identified via LC-MS/MS fragmentation patterns .

Advanced: What computational tools predict the physicochemical properties of this compound?

Methodological Answer:

- logP : Use MarvinSketch or ACD/Labs with atom-based contributions (predicted logP ~2.1 for analogs in ).

- pKa : DFT-based methods (e.g., COSMO-RS) estimate basicity of the amine group (pKa ~4.5).

- Solubility : Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) correlate with experimental shake-flask data.

Validate predictions against experimental DSC (thermal stability) and UV-Vis spectra (ε at λ_max) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.